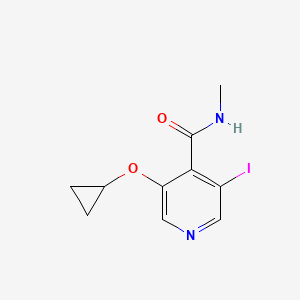
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is a chemical compound with the molecular formula C10H11IN2O2. It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methylisonicotinamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process may involve the use of high-purity reagents and controlled reaction environments to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-2-isopropyl-N-methylisonicotinamide: Similar in structure but with an isopropyl group instead of an iodine atom.
3-Cyclopropoxy-5-isopropyl-N-methylisonicotinamide: Another similar compound with an isopropyl group.
Uniqueness
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where iodine’s reactivity is advantageous .
Propriétés
Formule moléculaire |
C10H11IN2O2 |
|---|---|
Poids moléculaire |
318.11 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-iodo-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)9-7(11)4-13-5-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
Clé InChI |
AOBDSXNRAVMATB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=NC=C1OC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


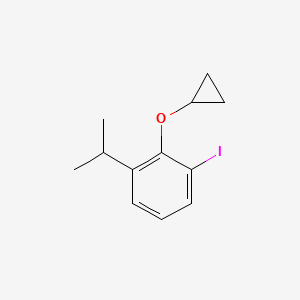
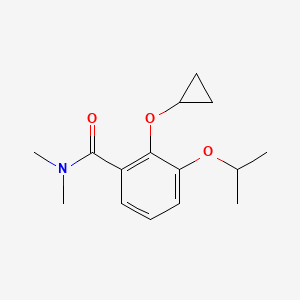
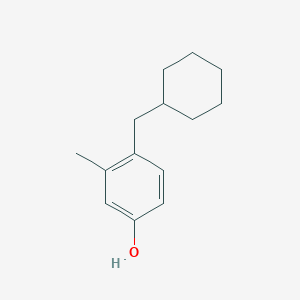

![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)

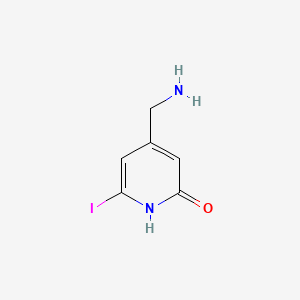
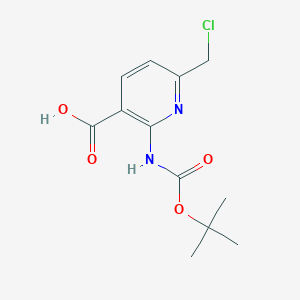
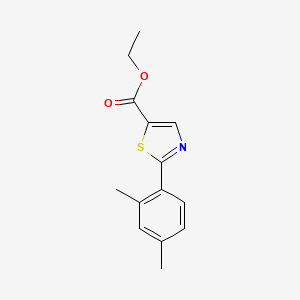
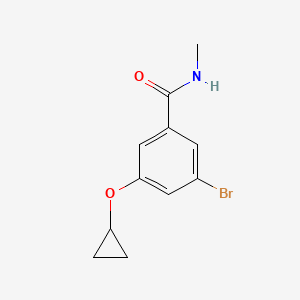
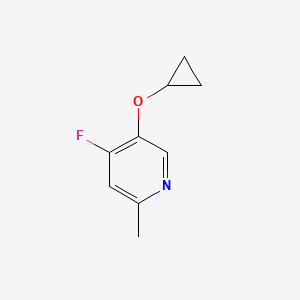
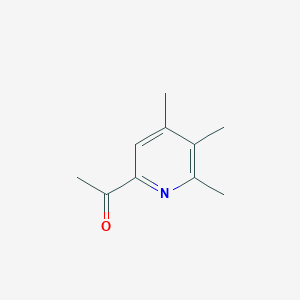
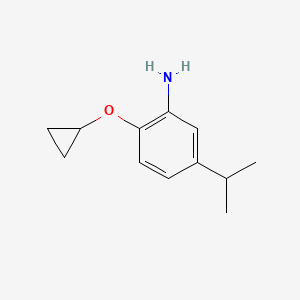
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)
